N-(4-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
Description
N-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound with a molecular formula of C20H15ClFN3OS and a molecular weight of 399.87 g/mol . This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and an imidazo[2,1-b][1,3]thiazole core structure. It is achiral and has a logP value of 4.8554, indicating its lipophilicity .
Properties
Molecular Formula |
C20H15ClFN3OS |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C20H15ClFN3OS/c1-12-18(19(26)23-10-13-2-6-15(21)7-3-13)27-20-24-17(11-25(12)20)14-4-8-16(22)9-5-14/h2-9,11H,10H2,1H3,(H,23,26) |
InChI Key |
HWOFHNWLZXXTDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . The reaction conditions are mild, and the process is efficient, making it suitable for industrial production. The key precursors for this synthesis are 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide .
Chemical Reactions Analysis
N-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes involved in disease processes .
Comparison with Similar Compounds
N-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other similar compounds, such as:
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
These compounds share structural similarities but differ in their specific substituents and biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
